Gefitinib Impurity 13

Pharmaceutical Quality Control Method Validation HPLC Impurity Profiling

Procuring a generic impurity standard for Gefitinib raw material testing risks misaligning method specificity. Gefitinib Impurity 13 (CAS 1502829-45-9), a process-related impurity with a unique MW of 574.09 g/mol, is identified as one of six critical QC markers for API assessment in a 146-batch commercial study. This standard enables accurate peak assignment in LC-MS/MS profiling and supports ANDA method validation with a documented recovery range of 98.0-102.0% and correction factors of 0.47-3.65. Supplied with full characterization (1H/13C NMR, IR, MASS, HPLC) under cGMP compliance, it accelerates regulatory dossier preparation and directly supports QbD/PAT initiatives.

Molecular Formula C29H37ClFN5O4
Molecular Weight 574.1 g/mol
CAS No. 1502829-45-9
Cat. No. B1427759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefitinib Impurity 13
CAS1502829-45-9
Molecular FormulaC29H37ClFN5O4
Molecular Weight574.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5
InChIInChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3
InChIKeyMCDVSKSUNKYMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gefitinib Impurity 13 (CAS 1502829-45-9): Chemical Identity and Structural Differentiation as an N-(3-Morpholinopropyl) Derivative Reference Standard


Gefitinib Impurity 13 (CAS: 1502829-45-9), chemically designated as N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine, is a process-related impurity and known degradation product of the EGFR tyrosine kinase inhibitor gefitinib [1]. This impurity is structurally distinguished from the parent drug by an additional N-(3-morpholinopropyl) substituent at the quinazolin-4-amine nitrogen, resulting in a molecular formula of C29H37ClFN5O4 and molecular weight of 574.09 g/mol, which is approximately 127 g/mol greater than gefitinib itself (C22H24ClFN4O3, MW 446.9) . As a non-pharmacopeial impurity standard supplied with full characterization data, it serves as a critical reference material for analytical method development, method validation, and quality control applications during the commercial production and regulatory filing of gefitinib drug substance and drug product [2].

Why Gefitinib Impurity 13 (N-Morpholinopropyl Gefitinib) Cannot Be Replaced by Alternative Gefitinib Impurities in Analytical Method Validation


In the analytical quality control of gefitinib, generic substitution among impurity reference standards is scientifically unsound due to the compound-specific chromatographic behavior, relative response factors, and differential significance in manufacturing process control. A 2024 quality control study analyzing 146 batches of gefitinib tablets from nine manufacturers employed cluster analysis to classify impurities by their relevance to raw material versus finished product quality monitoring [1]. The study identified that impurity 4 serves as a key quality control marker for tablet production and storage, whereas impurities 8, 9, 11, 12, 13, and 14 function as critical indicators for gefitinib raw material quality assessment [2]. This differential classification means that substituting Gefitinib Impurity 13 with, for example, impurity 4 or impurity B would misalign analytical method specificity with the actual manufacturing process control requirements, potentially masking raw material quality issues or failing to detect process deviations that Impurity 13 is specifically positioned to monitor.

Quantitative Analytical Evidence Differentiating Gefitinib Impurity 13 from Other Gefitinib-Related Substances


Method Validation Recovery Range for Gefitinib Impurity 13 in HPLC Determination

In a validated HPLC method for the determination of related substances in gefitinib tablets, the average recoveries for impurities 1 through 14—a range that includes Gefitinib Impurity 13—were determined to be 98.0% to 102.0% across nine replicates (n=9) [1]. This recovery range establishes the quantitative reliability of the analytical method for accurately measuring Impurity 13 at specification-relevant concentrations, and is comparable to the recovery range of 95.99–100.55% reported for process-related impurities in a separate RP-HPLC method .

Pharmaceutical Quality Control Method Validation HPLC Impurity Profiling

Regulatory Classification of Gefitinib Impurity 13 as a Key Quality Control Impurity for API Manufacturing

Cluster analysis of 146 batches of gefitinib tablets from nine different pharmaceutical manufacturers revealed differential impurity significance profiles [1]. The analysis identified that impurities 8, 9, 11, 12, 13, and 14 function as key quality control impurities specifically for gefitinib raw material (API) assessment, whereas impurity 4 was identified as a key quality control impurity for tablet production and storage [2]. This clustering pattern distinguishes Gefitinib Impurity 13 from impurities classified as tablet-specific markers and indicates that monitoring Impurity 13 provides direct insight into API synthesis process control rather than formulation or degradation behavior.

Quality-by-Design Pharmaceutical Manufacturing Regulatory Compliance

Structural Differentiation: Gefitinib Impurity 13 Exhibits Higher Molecular Weight and Altered Chromatographic Behavior Due to N-Morpholinopropyl Substituent

Gefitinib Impurity 13 (C29H37ClFN5O4, MW 574.09 g/mol) differs structurally from the parent drug gefitinib (C22H24ClFN4O3, MW 446.9 g/mol) by an additional N-(3-morpholinopropyl) group, resulting in a molecular weight increase of approximately 127 g/mol and distinct chromatographic retention characteristics [1]. This structural modification contrasts with other common gefitinib impurities such as Gefitinib EP Impurity B (CAS 1603814-04-5, MW 446.90 g/mol), which arises from halogen positional isomerism rather than side-chain addition, and O-Desmethyl Gefitinib, which results from demethylation . The substantial mass difference and altered polarity due to the additional morpholine moiety enable definitive MS-based identification and necessitate compound-specific retention time calibration that cannot be extrapolated from other gefitinib impurities.

Impurity Identification LC-MS Analysis Process Chemistry

Quantitative Limits: Gefitinib Impurity 13 Detection and Quantitation Performance Parameters

In the validated HPLC method for gefitinib tablets, the limits of quantitation (LOQ) for impurities 1–14, which include Gefitinib Impurity 13, were established as 0.06–0.35 μg·mL⁻¹, with corresponding limits of detection (LOD) of 0.02–0.12 μg·mL⁻¹ [1]. These sensitivity parameters are consistent with the LOQ range reported in a separate method for gefitinib raw materials and tablets, where LOQs ranged from 0.5 ng to 4.6 ng (on-column, equivalent to 0.002% to 0.02% of the principal component) and LODs from 0.1 ng to 1.0 ng (0.001% to 0.005%) [2]. The correction factors for impurities 1–14 ranged from 0.47 to 3.65, indicating that relative response factor variation among impurities is substantial and that compound-specific correction factors are essential for accurate quantitation.

Analytical Method Sensitivity LOQ/LOD Determination Pharmaceutical Analysis

Supplier-Qualified Characterization Data Package Supporting Regulatory Submission Compliance

Gefitinib Impurity 13 is commercially supplied with comprehensive characterization data compliant with regulatory guidelines, including 1H NMR, 13C NMR, IR, MASS, and HPLC purity documentation as part of the Certificate of Analysis (CoA) [1]. Suppliers such as Daicel Pharma Standards provide this complete characterization from cGMP-compliant analytical facilities, with optional 13C-DEPT and CHN analysis available upon request . Additionally, suppliers like SynZeal and Clearsynth offer traceability to pharmacopeial standards (USP or EP) where feasible, and the product is manufactured and tested to meet the analytical specifications required for Abbreviated New Drug Application (ANDA) method validation and Drug Master File (DMF) submission support .

Reference Standard Certification ANDA/DMF Filing GMP Compliance

Procurement-Driven Application Scenarios for Gefitinib Impurity 13 (CAS 1502829-45-9)


ANDA Method Validation: HPLC Impurity Profiling with Compound-Specific Calibration

Gefitinib Impurity 13 is required as a reference standard for establishing HPLC method specificity and linearity during ANDA method validation. The validated recovery range of 98.0–102.0% for impurities 1–14 and established correction factor range of 0.47–3.65 documented in peer-reviewed methods [1] provide the analytical performance benchmark against which method suitability should be assessed. Procurement of this compound enables accurate relative retention time mapping and ensures that the impurity can be reliably resolved from gefitinib and co-eluting impurities under validated chromatographic conditions [1].

API Manufacturing Process Control: Monitoring Process-Related Impurities in Gefitinib Synthesis

Based on cluster analysis of 146 commercial batches identifying Gefitinib Impurity 13 as one of six key quality control impurities for raw material assessment [2], procurement of this compound supports process analytical technology (PAT) initiatives and quality-by-design (QbD) approaches in gefitinib API manufacturing. Monitoring Impurity 13 during synthesis—specifically in the alkylation step involving morpholine-containing intermediates [3]—provides actionable feedback on process consistency and enables proactive adjustment of reaction parameters to maintain impurity levels below the single impurity threshold of <0.1% observed across commercial batches [2].

LC-MS/MS Peak Identification: Confirmation of N-Morpholinopropyl Derivative in Complex Impurity Profiles

Due to its unique molecular weight of 574.09 g/mol—approximately 127 g/mol higher than gefitinib and other positional isomer impurities [4]—Gefitinib Impurity 13 is indispensable for unambiguous peak assignment in LC-MS/MS impurity profiling. The compound serves as a definitive mass calibration standard, enabling confident discrimination between the N-(3-morpholinopropyl) derivative and other gefitinib-related substances with similar chromatographic behavior. This application is particularly relevant for forced degradation studies where the morpholinopropyl side-chain addition product may be generated under alkaline or nucleophilic stress conditions [4].

Regulatory DMF/ANDA Filing Support: Provision of Full Characterization Documentation

For pharmaceutical companies preparing Drug Master Files or ANDA submissions for generic gefitinib, Gefitinib Impurity 13 procured from qualified suppliers provides the required comprehensive characterization data package—including 1H NMR, 13C NMR, IR, MASS, and HPLC purity documentation [5]. This pre-validated characterization, generated under cGMP-compliant conditions and aligned with ICH Q6A expectations , reduces the internal analytical burden and accelerates regulatory dossier preparation. Traceability to USP or EP reference standards may be provided where applicable, supporting compliance with pharmacopeial impurity control expectations [5].

Technical Documentation Hub

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